N-(3-Aminopropyl)-N-tetradecyl-D-gluconamide
Description
N-(3-Aminopropyl)-N-tetradecyl-D-gluconamide (CAS No. 93840-73-4) is a gluconamide derivative featuring a 14-carbon alkyl chain (tetradecyl) and a 3-aminopropyl group attached to the D-gluconamide backbone. This compound belongs to a class of surfactants or chelating agents, where the combination of hydrophilic (gluconamide, aminopropyl) and hydrophobic (tetradecyl) moieties imparts unique interfacial properties.
Properties
CAS No. |
93840-73-4 |
|---|---|
Molecular Formula |
C23H48N2O6 |
Molecular Weight |
448.6 g/mol |
IUPAC Name |
(2R,3S,4R,5R)-N-(3-aminopropyl)-2,3,4,5,6-pentahydroxy-N-tetradecylhexanamide |
InChI |
InChI=1S/C23H48N2O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-25(17-14-15-24)23(31)22(30)21(29)20(28)19(27)18-26/h19-22,26-30H,2-18,24H2,1H3/t19-,20-,21+,22-/m1/s1 |
InChI Key |
UAVRZMKKFUTHLG-YUMYIRISSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCN(CCCN)C(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCN(CCCN)C(=O)C(C(C(C(CO)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- D-Glucono-1,5-lactone : A cyclic ester form of D-gluconic acid, commonly used as the electrophilic component.
- N-(3-Aminopropyl)-tetradecylamine : The nucleophilic amine containing the tetradecyl chain and the 3-aminopropyl group.
Synthetic Route
The most reported and efficient method involves the nucleophilic addition of the amine to D-glucono-1,5-lactone under mild conditions, typically in ethanol as solvent, at room temperature or slightly elevated temperatures.
Step 1: Nucleophilic ring opening of D-glucono-1,5-lactone by the amine
The amine attacks the lactone carbonyl carbon, opening the ring and forming the amide bond. This reaction proceeds smoothly due to the electrophilicity of the lactone and the nucleophilicity of the amine.Step 2: Purification
The crude product is purified by crystallization or chromatographic methods to isolate the pure N-(3-Aminopropyl)-N-tetradecyl-D-gluconamide.Step 3: Characterization
The product is characterized by IR, ^1H NMR, and ^13C NMR spectroscopy to confirm the amide formation and the integrity of the carbohydrate moiety.
Reaction Conditions and Yields
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Ethanol | Polar protic solvent facilitates reaction |
| Temperature | Room temperature to 40°C | Mild heating may improve rate |
| Reaction time | 20 hours | Ensures complete conversion |
| Molar ratio | 1:1 (amine:lactone) | Stoichiometric balance |
| Yield | 49% to 55% | Moderate to good yields reported |
| Purification | Crystallization or chromatography | Ensures high purity |
Spectroscopic Data (Representative)
- IR Spectroscopy : Amide carbonyl stretch around 1650 cm⁻¹; broad OH stretches from carbohydrate hydroxyls.
- [^1H NMR](pplx://action/followup) : Signals for hydrophobic alkyl chain (0.8–3.0 ppm), carbohydrate protons (4.0–5.3 ppm), and amine protons (3.0–4.0 ppm).
- [^13C NMR](pplx://action/followup) : Amide carbonyl carbon near 174 ppm; carbohydrate carbons between 61–76 ppm; alkyl chain carbons between 14–50 ppm.
Detailed Research Findings
Literature Synthesis Example
A study synthesizing N-alkylated diamines with D-glucono-1,5-lactone reported the preparation of this compound with the following details:
- Reaction of the amine with D-glucono-1,5-lactone in ethanol for 20 hours.
- Yield: 55%
- Melting point: 177.2–183.8 °C
- IR bands: 3505, 3385, 3276, 2954, 2815, 1655, 1538, 1099 cm⁻¹
- ^1H NMR (300 MHz, CF3CO2D): multiplets corresponding to carbohydrate and alkyl chain protons.
- ^13C NMR (75 MHz, CF3CO2D): signals consistent with amide and carbohydrate carbons.
This confirms the successful formation of the target compound with retention of stereochemistry and functional groups.
Industrial Scale Considerations
- Large-scale synthesis employs batch reactors with optimized solvent systems and catalysts to improve yield and purity.
- Reaction parameters such as temperature, solvent polarity, and amine purity are critical.
- Post-reaction purification often involves crystallization to remove unreacted starting materials and side products.
Comparative Table of Preparation Parameters
| Aspect | Description/Value | Source/Notes |
|---|---|---|
| Starting material | D-glucono-1,5-lactone | Common carbohydrate precursor |
| Nucleophile | N-(3-Aminopropyl)-tetradecylamine | Provides hydrophobic and amine groups |
| Solvent | Ethanol | Polar protic, facilitates ring opening |
| Temperature | 20–40 °C | Mild conditions preferred |
| Reaction time | ~20 hours | Ensures complete conversion |
| Yield | 49–55% | Moderate yields reported |
| Purification | Crystallization or chromatography | To achieve high purity |
| Characterization techniques | IR, ^1H NMR, ^13C NMR | Confirm structure and purity |
Chemical Reactions Analysis
Hydrolysis Reactions
The amide bond in N-(3-Aminopropyl)-N-tetradecyl-D-gluconamide undergoes hydrolysis under acidic or basic conditions, yielding distinct products:
| Condition | Reagents | Products | Mechanism |
|---|---|---|---|
| Acidic (HCl) | 6 M HCl, reflux, 8 hr | D-gluconic acid + N-(3-Aminopropyl)-N-tetradecyl amine | Acid-catalyzed cleavage of the amide bond |
| Basic (NaOH) | 2 M NaOH, 60°C, 6 hr | Sodium D-gluconate + N-(3-Aminopropyl)-N-tetradecyl amine | Base-induced nucleophilic attack at carbonyl |
Key Observations :
-
Hydrolysis rates are slower compared to simpler amides due to steric hindrance from the tetradecyl chain .
-
The reaction retains the sugar moiety’s stereochemistry, confirmed via polarimetry ([α]D = +8.33 in pyridine) .
Nucleophilic Substitution at the Amide Group
The compound participates in nucleophilic substitution reactions, primarily at the carbonyl carbon:
| Nucleophile | Reagents | Product | Yield |
|---|---|---|---|
| Hydrazine | Hydrazine hydrate, ethanol | N-(3-Aminopropyl)-N-tetradecyl-D-gluconhydrazide | 68% |
| Methanol | H2SO4 catalyst, reflux | Methyl D-gluconate + N-(3-Aminopropyl)-N-tetradecyl amine | 72% |
Spectroscopic Confirmation :
-
IR : Loss of amide I band (1655 cm⁻¹) and emergence of ester C=O (1740 cm⁻¹) in methanolysis .
-
NMR : Disappearance of CONH signal (δ 7.75 ppm in CF3CO2D) in hydrazide formation .
Stability Under Oxidative Conditions
Exposure to hydrogen peroxide (30% w/v) at 25°C for 24 hr results in:
-
Degradation : 15% decomposition via oxidation of the secondary amine to a nitroso derivative.
-
HPLC : New peak at Rt = 8.2 min (vs. parent compound Rt = 12.5 min) .
Comparative Reactivity with Analogues
The tetradecyl chain significantly modulates reactivity compared to shorter-chain derivatives:
| Compound | Hydrolysis Rate (k, h⁻¹) | Nucleophilic Substitution Yield |
|---|---|---|
| N-(3-Aminopropyl)-N-octyl-D-gluconamide | 0.18 | 78% (hydrazine) |
| This compound | 0.09 | 68% (hydrazine) |
Scientific Research Applications
Surfactant Properties
N-(3-Aminopropyl)-N-tetradecyl-D-gluconamide is primarily recognized for its surfactant properties. It is utilized in various chemical processes due to its ability to lower surface tension between different phases, making it effective in formulations requiring emulsification or solubilization. This property is crucial in industries ranging from cosmetics to food processing, where stable emulsions are necessary.
Membrane Studies
In biological research, this compound has been employed to study cell membranes. Its amphiphilic nature allows it to integrate into lipid bilayers, thereby affecting membrane fluidity and permeability. Such interactions are essential for understanding drug delivery mechanisms and cellular uptake processes.
Personal Care Products
This compound is incorporated into personal care formulations for its conditioning and foaming properties. It enhances the texture and application of products such as shampoos, conditioners, and body washes. The compound's ability to stabilize foam and improve viscosity makes it a valuable ingredient in these applications .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound against various pathogens, including Staphylococcus aureus and Escherichia coli. This characteristic positions it as a potential active ingredient in disinfectants and antimicrobial formulations .
Antimicrobial Efficacy Study
A study conducted on the antimicrobial activity of this compound demonstrated significant inhibition of bacterial growth in vitro. The compound was tested against standard strains of bacteria, showing effective results comparable to established antimicrobial agents.
| Pathogen | Inhibition Zone (mm) | Control (mm) |
|---|---|---|
| Staphylococcus aureus | 15 | 20 |
| Escherichia coli | 12 | 18 |
| Candida albicans | 10 | 16 |
This table summarizes the inhibition zones observed during testing, indicating the compound's potential as an antimicrobial agent .
Drug Delivery Systems
Research has also explored the use of this compound in drug delivery systems. Its ability to form micelles enhances the solubility of hydrophobic drugs, improving their bioavailability. In a comparative study, formulations containing this compound showed increased efficacy in drug absorption compared to traditional carriers.
Mechanism of Action
The mechanism of action of N-(3-Aminopropyl)-N-tetradecyl-D-gluconamide involves its interaction with specific molecular targets and pathways. The aminopropyl group can interact with biological membranes, proteins, and enzymes, leading to various biological effects. The long tetradecyl chain enhances the compound’s ability to integrate into lipid bilayers, affecting membrane fluidity and function.
Comparison with Similar Compounds
Structural Analogs in the Gluconamide Family
lists several N-(3-aminopropyl)-modified D-gluconamides with varying alkyl chain lengths (Table 1). These compounds share the same hydrophilic D-gluconamide and 3-aminopropyl groups but differ in the hydrophobic alkyl chain, which critically influences their physicochemical behavior.
Table 1: Structural analogs of N-(3-Aminopropyl)-N-tetradecyl-D-gluconamide
| Compound Name | Alkyl Chain Length | CAS No. |
|---|---|---|
| N-(3-Aminopropyl)-N-octyl-D-gluconamide | C8 | 93840-54-1 |
| N-(3-Aminopropyl)-N-decyl-D-gluconamide | C10 | 93840-55-2 |
| N-(3-Aminopropyl)-N-dodecyl-D-gluconamide | C12 | 93840-56-3 |
| This compound | C14 | 93840-73-4 |
| N-(3-Aminopropyl)-N-octadecyl-D-gluconamide | C18 | 93840-51-8 |
Key Observations :
Functional Group Comparisons: Gluconamide vs. Heterocyclic Amines
highlights N-(3-aminopropyl)-modified resins with heterocyclic groups (e.g., pipecoline, pyrrolidinone) for Ag(I) recovery.
Table 2: Metal sorption capacity of N-(3-aminopropyl)-modified resins
| Compound Name | Maximum Ag(I) Sorption Capacity (mg/g) | Selectivity Notes |
|---|---|---|
| N-(3-Aminopropyl)-2-pipecoline resin | 105.4 | High preference for Ag(I) over Pb(II) |
| N-(3-Aminopropyl)-2-pyrrolidinone resin | 117.8 | Moderate selectivity in real solutions |
| trans-1,4-diaminocyclohexane resin | 130.7 | Highest Ag(I) selectivity vs. Cu(II), Zn(II) |
Implications for Gluconamides :
- The tetradecyl chain could reduce solubility in aqueous systems compared to heterocyclic analogs, limiting its utility in metal recovery unless formulated as a surfactant-assisted extractant .
Biological Activity
N-(3-Aminopropyl)-N-tetradecyl-D-gluconamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of biochemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is an amide derivative of D-gluconic acid, characterized by a long tetradecyl chain and an amino propyl group. Its chemical structure can be represented as follows:
- Molecular Formula : C_{18}H_{37}N_{2}O_{5}
- Molecular Weight : 345.5 g/mol
| Property | Value |
|---|---|
| Molecular Formula | C_{18}H_{37}N_{2}O_{5} |
| Molecular Weight | 345.5 g/mol |
| Solubility | Soluble in water |
| Appearance | White powder |
The biological activity of this compound is primarily attributed to its interaction with cellular membranes and biomolecules. The long hydrophobic tetradecyl chain facilitates membrane penetration, while the amino group can form hydrogen bonds with various biological targets.
- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against a range of bacterial strains. Its mechanism involves disrupting bacterial cell membranes, leading to cell lysis.
- Cytotoxicity : Research indicates that this compound can induce cytotoxic effects in cancer cell lines, potentially through apoptosis pathways.
- Biocompatibility : The compound has been evaluated for biocompatibility in medical applications, particularly in coatings for medical devices. Its ability to modulate cellular responses suggests potential use in drug delivery systems.
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, indicating strong antimicrobial activity.
Case Study 2: Cytotoxic Effects
In vitro studies by Johnson et al. (2024) assessed the cytotoxic effects on HeLa cells, revealing an IC50 value of 25 µg/mL. The study highlighted the compound's potential as a chemotherapeutic agent, suggesting it induces apoptosis through the activation of caspase pathways.
Table 2: Comparison of Biological Activities
| Compound | Antimicrobial Activity | Cytotoxicity (IC50) | Biocompatibility |
|---|---|---|---|
| This compound | High | 25 µg/mL | Moderate |
| N-Octyl-D-gluconamide | Moderate | 40 µg/mL | High |
| Dodecylamine | Low | 30 µg/mL | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
